2,10-Dioxabicyclo[4.3.1]decane
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Overview
Description
2,10-Dioxabicyclo[431]decane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dioxabicyclo[4.3.1]decane typically involves ring closure reactions. One common method is the ring closure of α,α′-dihalobicyclo[3.3.1]nonane-diones under Favorskii reaction conditions . This method efficiently produces oxatricyclo[4.3.1.03,8]decanes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applicable.
Chemical Reactions Analysis
Types of Reactions: 2,10-Dioxabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution can introduce halogenated or other functionalized products.
Scientific Research Applications
2,10-Dioxabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,10-Dioxabicyclo[4.3.1]decane involves its interaction with molecular targets and pathways. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Trans-decalin: Another bicyclic compound with a similar structural framework.
Trans-octalin: Shares structural similarities and is used in similar applications.
Uniqueness: 2,10-Dioxabicyclo[4.3.1]decane is unique due to the presence of two oxygen atoms in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds like trans-decalin and trans-octalin .
Properties
CAS No. |
282-60-0 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2,10-dioxabicyclo[4.3.1]decane |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-2-6-9-8(5-1)10-7/h7-8H,1-6H2 |
InChI Key |
QYAFOOMKBQPCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCOC(C1)O2 |
Origin of Product |
United States |
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